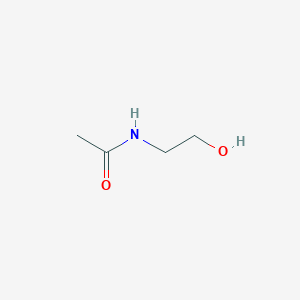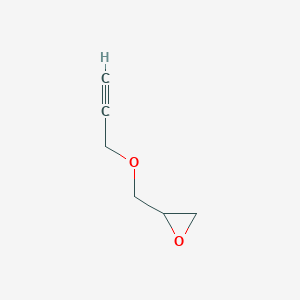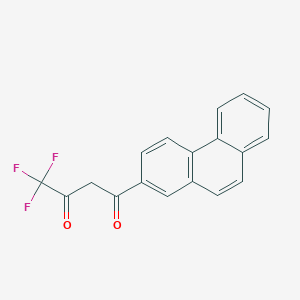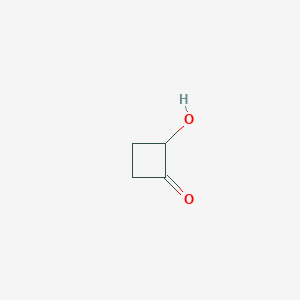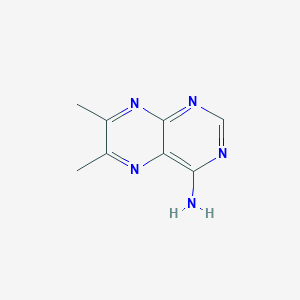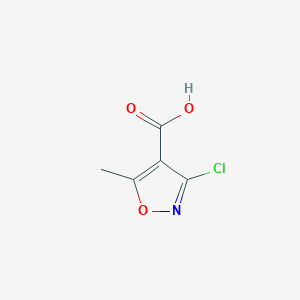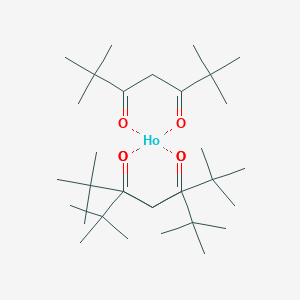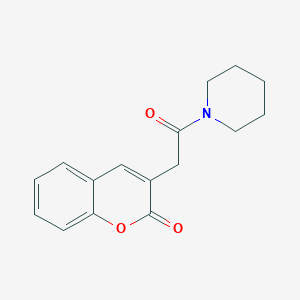
Coumarin, 3-((piperidinocarbonyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 3-((piperidinocarbonyl)methyl)-, also known as CPMC, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various fields. CPMC is a derivative of coumarin, a natural compound found in many plants and used in traditional medicine. CPMC has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential advantages and limitations have been studied extensively.
Mécanisme D'action
The mechanism of action of Coumarin, 3-((piperidinocarbonyl)methyl)- is not fully understood, but it has been shown to interact with various proteins and enzymes in the body. Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have neuroprotective effects. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been shown to interact with the immune system, modulating the activity of immune cells.
Effets Biochimiques Et Physiologiques
Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have various biochemical and physiological effects. In addition to its neuroprotective effects, Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have anti-inflammatory effects and to modulate the activity of immune cells. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin, 3-((piperidinocarbonyl)methyl)- has several advantages for use in laboratory experiments. It is a synthetic compound, which allows for precise control over its purity and concentration. Coumarin, 3-((piperidinocarbonyl)methyl)- is also stable and can be easily stored and transported. However, Coumarin, 3-((piperidinocarbonyl)methyl)- has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on Coumarin, 3-((piperidinocarbonyl)methyl)-. One area of research is the development of Coumarin, 3-((piperidinocarbonyl)methyl)--based drugs for the treatment of neurodegenerative diseases and cancer. Another area of research is the study of Coumarin, 3-((piperidinocarbonyl)methyl)-'s mechanism of action, which could lead to a better understanding of its potential therapeutic applications. Additionally, further studies are needed to fully understand the potential advantages and limitations of Coumarin, 3-((piperidinocarbonyl)methyl)- for use in laboratory experiments and clinical trials.
Méthodes De Synthèse
Coumarin, 3-((piperidinocarbonyl)methyl)- can be synthesized using several methods, including the reaction of coumarin with piperidine and formaldehyde. Another method involves the reaction of 3-chloropiperidine with sodium methoxide, followed by reaction with coumarin and formaldehyde. The yield and purity of Coumarin, 3-((piperidinocarbonyl)methyl)- can vary depending on the synthesis method used.
Applications De Recherche Scientifique
Coumarin, 3-((piperidinocarbonyl)methyl)- has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. Coumarin, 3-((piperidinocarbonyl)methyl)- has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Coumarin, 3-((piperidinocarbonyl)methyl)- has also been studied for its potential use as an anticancer agent and as a modulator of the immune system.
Propriétés
Numéro CAS |
18144-53-1 |
|---|---|
Nom du produit |
Coumarin, 3-((piperidinocarbonyl)methyl)- |
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
3-(2-oxo-2-piperidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C16H17NO3/c18-15(17-8-4-1-5-9-17)11-13-10-12-6-2-3-7-14(12)20-16(13)19/h2-3,6-7,10H,1,4-5,8-9,11H2 |
Clé InChI |
CQGMUUOGAPIUAY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
SMILES canonique |
C1CCN(CC1)C(=O)CC2=CC3=CC=CC=C3OC2=O |
Autres numéros CAS |
18144-53-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



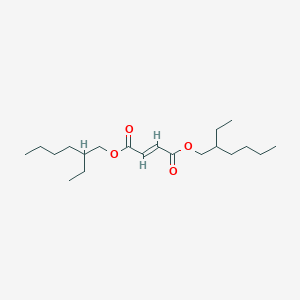
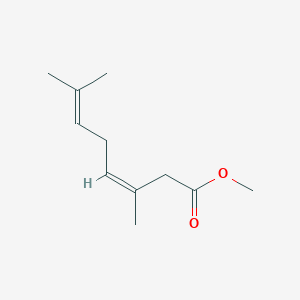
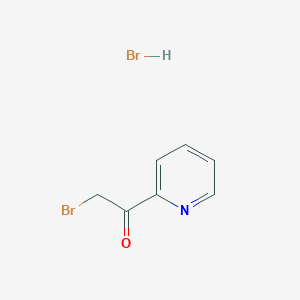
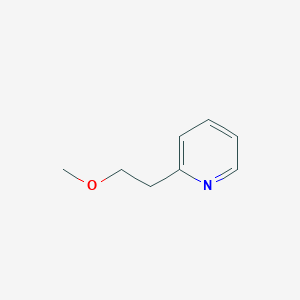
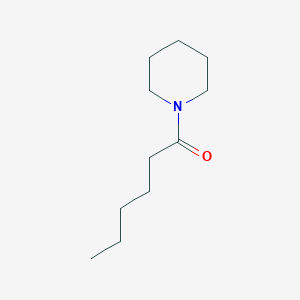
![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)
![(NZ)-N-[(2-amino-5-chlorophenyl)-phenylmethylidene]hydroxylamine](/img/structure/B93305.png)
